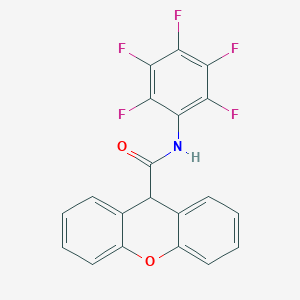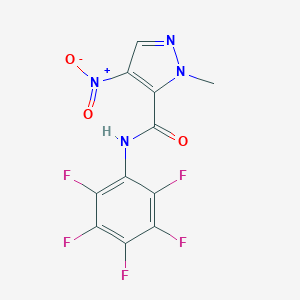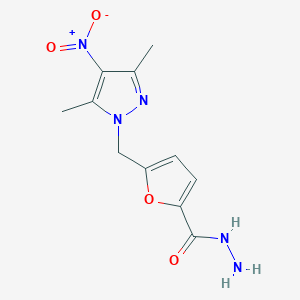
5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting bacterial growth.
Biochemical and Physiological Effects:
The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammation. Furthermore, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide in lab experiments is its high potency, which makes it effective at low concentrations. However, its limited solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity and lack of selectivity for cancer cells may limit its use in vivo.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide and to optimize its use in cancer treatment, inflammation, and bacterial infections. Future studies may focus on developing more potent and selective analogs of the compound, as well as exploring its potential use in combination with other drugs or therapies. Additionally, research may be conducted to investigate the compound's potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicine and biotechnology. Its high potency and diverse biological activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential application in the treatment of cancer, inflammation, and bacterial infections. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antibacterial properties.
Propiedades
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-6-10(16(18)19)7(2)15(14-6)5-8-3-4-9(20-8)11(17)13-12/h3-4H,5,12H2,1-2H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIISLXIQSQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

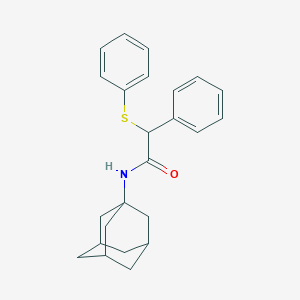
![Ethyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B457454.png)
![4-chloro-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B457455.png)
![1,5-dimethyl-N-{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B457460.png)
![2-Amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B457461.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B457462.png)
![2-Amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B457463.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B457464.png)
![1,4-Bis[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B457465.png)
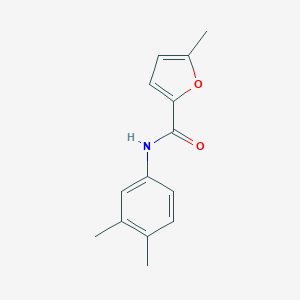
![propyl 2-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457467.png)
![(4E)-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B457469.png)
